

# Introduction: Situating D-Lysergic Acid Methyl Ester in Ergot Alkaloid Chemistry

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## Compound of Interest

Compound Name: *D-Lysergic acid methyl ester*

Cat. No.: B3052815

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**D-lysergic acid methyl ester** is a significant derivative of lysergic acid, the foundational tetracyclic compound that defines the ergot alkaloids[1]. These alkaloids are a diverse class of natural products synthesized by fungi of the *Claviceps* genus. As a member of the tryptamine family, **D-lysergic acid methyl ester** is structurally distinguished by the ergoline ring system and the presence of a methyl ester group at the C-8 position[1][2][3]. This configuration differentiates it from more widely known analogues like lysergic acid diethylamide (LSD), which features a diethylamide group at the same position[1].

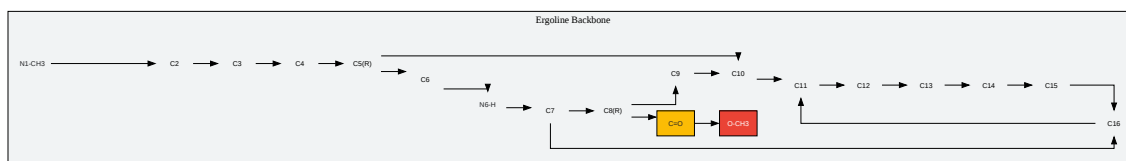
While not as pharmacologically potent as LSD, **D-lysergic acid methyl ester** serves a critical role in medicinal chemistry and drug development. It is a key intermediate in the synthesis of other ergot alkaloids and tryptamine derivatives[1]. Its well-defined structure and reactivity make it an invaluable tool for researchers designing novel compounds targeting specific biological pathways, particularly the serotonergic system, as it interacts with 5-HT receptors in the brain[2][4][5]. Furthermore, it is utilized as an analytical reference standard for the detection and quantification of lysergic acid derivatives in forensic and clinical settings[6].

## Molecular Structure and Stereochemistry

The chemical identity and biological activity of **D-lysergic acid methyl ester** are intrinsically linked to its complex three-dimensional structure. The molecule is built upon the tetracyclic ergoline scaffold, which consists of four fused rings. The stereochemistry at positions C-5 and C-8 is crucial; the natural configuration is (5R, 8R). The methyl ester moiety at the C-8 position is a key functional group that dictates much of the compound's reactivity.

The IUPAC name for this compound is methyl (6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate[7].

Fig 1: Simplified 2D representation of D-lysergic acid methyl ester.



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Caption: Fig 1: Simplified 2D representation of **D-lysergic acid methyl ester**.

## Physicochemical Properties

The physical and chemical properties of **D-lysergic acid methyl ester** are fundamental to its handling, storage, and application in experimental settings. It typically presents as a solid, ranging in color from white to light yellow or brown[1][3]. Proper storage is critical to maintain its integrity; it should be stored in a tightly closed container at temperatures below -15°C[8].

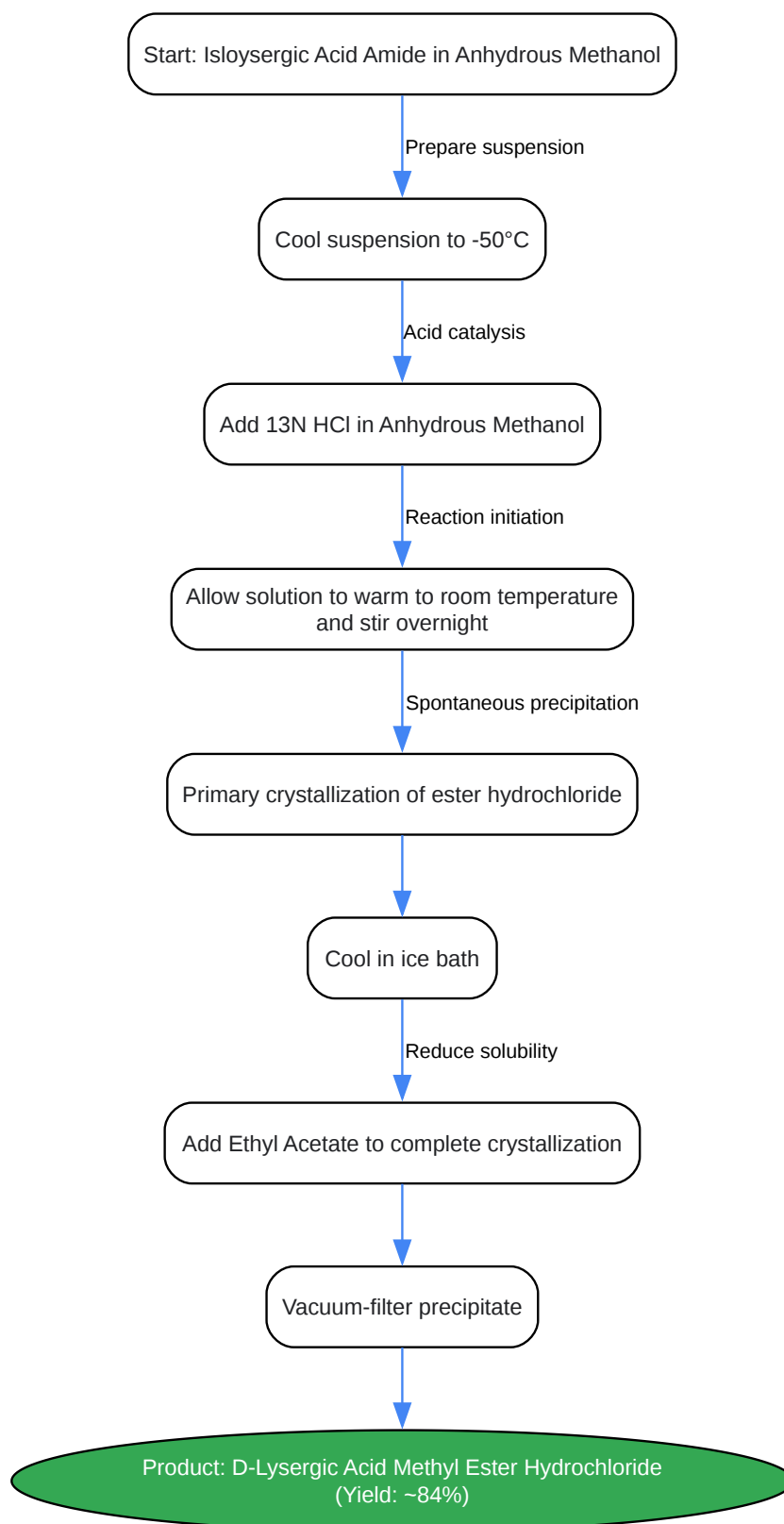
Property	Value	Source(s)
CAS Number	4579-64-0	[1][2][3][9]
Molecular Formula	C <sub>17</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub>	[2][3][9]
Molecular Weight	282.34 g/mol	[1][2][9]
Appearance	Light beige to dark brown solid	[1][3]
Melting Point	164-166 °C (from benzene)	[2]
Boiling Point	469.0 °C at 760 mmHg (Predicted)	[2][9]
Density	1.30 g/cm <sup>3</sup> (Predicted)	[2][9]
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol	[2][9]
Storage Temperature	<-15°C, preferably -20°C Freezer	[2][8]

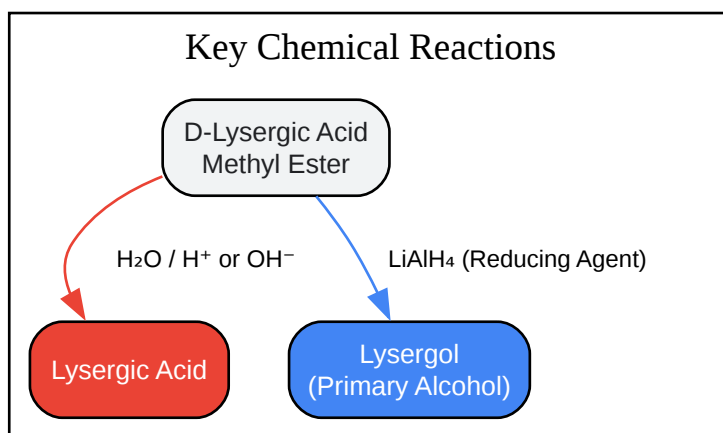
## Synthesis and Manufacturing

The synthesis of **D-lysergic acid methyl ester** is most efficiently achieved from closely related precursors, such as lysergic acid or its amides. These methods are favored for their use of accessible starting materials and generally high yields[1].

### Primary Synthetic Route: Esterification from Isomerized Amide

A common and high-yield method involves the direct conversion of isolysergic acid amide, an isomer of lysergic acid amide. The causality behind this choice lies in the controlled isomerization and esterification that can be achieved in a one-pot reaction. The use of a strong acid in anhydrous methanol facilitates both the conversion of the amide to the ester and the isomerization at the C-8 position to the desired D-lysergic acid configuration.





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Caption: Fig 3: Key reactions of the methyl ester functional group.

## Spectral Analysis

Spectroscopic data is essential for the unambiguous identification and characterization of **D-lysergic acid methyl ester**. While detailed spectra are proprietary or found in specialized databases, the expected characteristics can be inferred from its structure.

- $^1\text{H}$  NMR: The proton NMR spectrum would show characteristic signals for the methyl ester protons ( $-\text{OCH}_3$ ) as a singlet, the N-methyl protons ( $-\text{NCH}_3$ ) as another singlet, multiple signals in the aromatic region corresponding to the indole ring protons, and a complex series of signals in the aliphatic region for the protons on the B, C, and D rings.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the ester group around 170 ppm, signals for the aromatic carbons, and distinct signals for the methyl carbons of the ester and N-methyl groups.<sup>[10][11]</sup>
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak ( $\text{M}^+$ ) corresponding to its molecular weight (282.34 g/mol). Fragmentation patterns would be characteristic of the ergoline structure.<sup>[10]</sup>
- Infrared (IR) Spectroscopy: The IR spectrum would feature a strong absorption band for the  $\text{C}=\text{O}$  (carbonyl) stretch of the ester group, typically around  $1735\text{ cm}^{-1}$ , as well as bands corresponding to  $\text{C}-\text{H}$ ,  $\text{N}-\text{H}$  (indole), and  $\text{C}=\text{C}$  (aromatic) stretching vibrations.

## Safety and Handling

As a biologically active compound and a controlled substance in some jurisdictions, **D-lysergic acid methyl ester** must be handled with appropriate caution.<sup>[3]</sup> All procedures should be conducted in a well-ventilated area or a fume hood.

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.<sup>[9]</sup>
- Skin Protection: Handle with compatible, chemical-impermeable gloves. Wear fire/flammable resistant and impervious clothing.<sup>[8][9]</sup>
- Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.<sup>[9]</sup>

First Aid Measures:

- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.<sup>[8][9]</sup>
- Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.<sup>[8][9]</sup>
- Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.<sup>[9]</sup>
- Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.<sup>[9]</sup>

Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not allow it to enter sewer systems or contaminate water or soil.<sup>[9]</sup>

## References

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